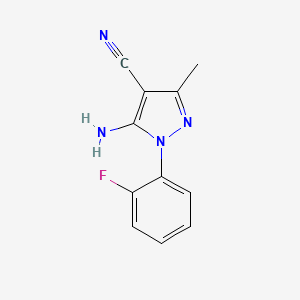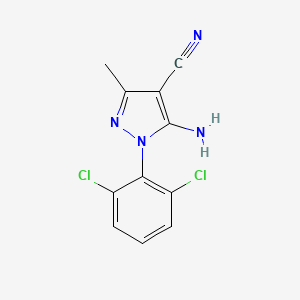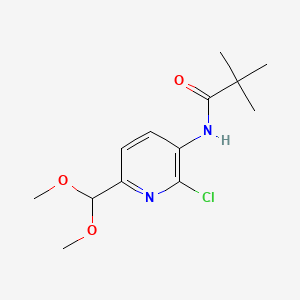
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found.
Synthesis Analysis
While I couldn’t find specific synthesis methods for “N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide”, there are general methods for synthesizing similar compounds. For instance, a study reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach2. This method could potentially be adapted for the synthesis of “N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide”.Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of “N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide”.Chemical Reactions Analysis
Again, while I couldn’t find specific chemical reactions involving “N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide”, similar compounds have been involved in reactions such as the Suzuki–Miyaura coupling3. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide” are not readily available in the sources I found.Wissenschaftliche Forschungsanwendungen
Lithiation Studies
- Lithiation of related pyridine derivatives, such as N-(pyridin-3-ylmethyl)pivalamide, has been studied, revealing insights into regioselective side-chain lithiation and reactivity with various electrophiles (Smith et al., 2013).
Heterocyclic Chemistry
- The condensation of related compounds, such as 3-aminocrotonamide with ethyl pyridine-2-carboxylate, has been explored to create a range of pyridinylpyrimidines with strongly basic side chains, which were evaluated for their biological activities (Brown & Cowden, 1982).
Pivalamide Hydrolysis
- Research on the pivalamide group of related pyrimidin-4-ones has led to the discovery of methodologies for pivalamide hydrolysis, providing insights relevant to the synthesis and modification of N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide derivatives (Bavetsias et al., 2004).
Coordination Polymers
- The synthesis of coordination polymers using pivalate as a building block has been explored. These studies provide insights into the potential use of pivalamide derivatives in the formation of novel materials with specific properties, such as porosity and catalytic activity (Sotnik et al., 2015).
Antibacterial Activity
- The synthesis and evaluation of various heterocyclic compounds, including those related to N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide, have been carried out to assess their antibacterial activities. This includes research on derivatives with potential applications in microbial inhibition and pharmaceutical development (Song et al., 2017).
Synthesis of Complex Heterocycles
- Studies on the synthesis of complex substituted pyridines, using related compounds as intermediates, have provided valuable insights into the chemical behavior and potential applications of N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide in the synthesis of more complex heterocyclic structures (Smith et al., 2012).
Safety And Hazards
I couldn’t find specific safety and hazard information for “N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide”.
Zukünftige Richtungen
Given the lack of information on “N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide”, future research could focus on its synthesis, properties, and potential applications.
Please note that this analysis is based on the limited information available and may not fully cover “N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide”. For a comprehensive analysis, consulting a specialist or conducting further research is recommended.
Eigenschaften
IUPAC Name |
N-[2-chloro-6-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c1-13(2,3)12(17)16-8-6-7-9(15-10(8)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYNTMNMQOXZNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673925 |
Source


|
| Record name | N-[2-Chloro-6-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide | |
CAS RN |
1142192-06-0 |
Source


|
| Record name | N-[2-Chloro-6-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


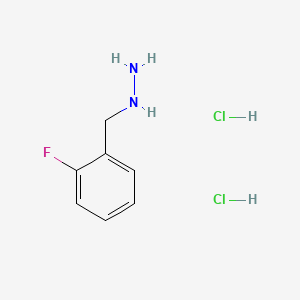
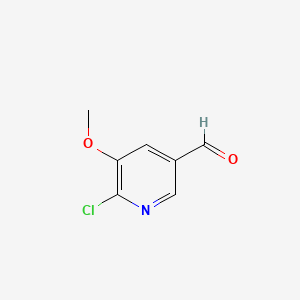
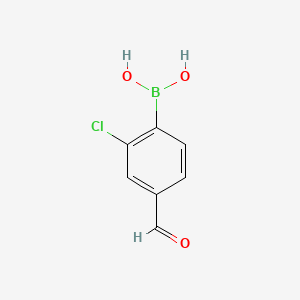


![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)

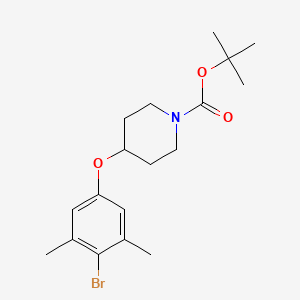
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)

